4-methyl-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 4-phenylpiperazine and pyridin-3-yl substituent. The sulfonamide group is a hallmark of enzyme inhibitors (e.g., carbonic anhydrase) and receptor modulators. Its structural complexity implies synthetic challenges, likely requiring multi-step protocols involving coupling or cyclization reactions.
Properties
IUPAC Name |
4-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-20-9-11-23(12-10-20)31(29,30)26-19-24(21-6-5-13-25-18-21)28-16-14-27(15-17-28)22-7-3-2-4-8-22/h2-13,18,24,26H,14-17,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYGLSHXUGZHRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide , also known by its CAS number 61337-88-0, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant research findings.
Molecular Formula
- Chemical Formula : C17H18N4O2S
- Molecular Weight : 334.41 g/mol
Structural Characteristics
The compound features a sulfonamide group attached to a piperazine moiety and a pyridine ring, contributing to its biological activity. The presence of these functional groups is critical for its interaction with biological targets.
Research indicates that sulfonamides, including this compound, may exert their effects through various mechanisms:
- Inhibition of Carbonic Anhydrase : Some studies suggest that sulfonamides can inhibit carbonic anhydrase enzymes, affecting bicarbonate and pH balance in biological systems.
- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties, primarily through competitive inhibition of the enzyme dihydropteroate synthase in the folate synthesis pathway.
Pharmacological Effects
Recent studies have highlighted several pharmacological effects associated with this compound:
- Cardiovascular Effects : In isolated rat heart models, derivatives of benzenesulfonamide have been shown to influence perfusion pressure and coronary resistance. For instance, 4-(2-aminoethyl)-benzenesulfonamide demonstrated a decrease in perfusion pressure over time, suggesting potential cardiovascular benefits or risks depending on context .
- CNS Activity : Compounds containing piperazine rings are often linked to central nervous system (CNS) activity. This specific compound may affect neurotransmitter systems due to its structural similarity to known psychoactive agents.
- Antidepressant Properties : The piperazine moiety is also implicated in antidepressant activity, making this compound a candidate for further investigation in mood disorder therapies .
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds:
- Study on Perfusion Pressure : An experimental design evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts. The study found significant changes in perfusion pressure with certain compounds, indicating potential cardiovascular implications .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Sulfonamide A | 0.001 | Decrease |
| Sulfonamide B | 0.001 | No significant change |
| Sulfonamide C | 0.001 | Significant decrease |
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of 4-methyl-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide with various biological targets, including calcium channels and serotonin receptors. These studies suggest that this compound may modulate ion channel activity, which could explain its cardiovascular and CNS effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and synthetic differences between the target compound and analogous sulfonamides from the evidence:
Key Observations:
Structural Complexity: The target compound’s 4-phenylpiperazine and pyridine groups distinguish it from indole-based analogs (e.g., 3u, 3k) or chromenone-containing derivatives (e.g., Example 53) . Piperazine moieties are often associated with enhanced solubility and CNS penetration compared to bulkier indole or chromenone systems.
Synthetic Approaches :
- Most analogs (e.g., 3h, 3k) rely on gold-catalyzed indole functionalization , whereas the target compound may require piperazine ring formation or cross-coupling steps. Example 53 employs Pd-mediated Suzuki-Miyaura coupling, suggesting scalability challenges due to moderate yields (28%) .
Physical Properties :
- Example 53’s higher molecular weight (589.1 vs. ~450–500 for indole derivatives) and melting point (175–178°C) highlight how heterocyclic appendages influence thermal stability . The target compound’s pyridine group may lower melting points compared to phenylindole derivatives.
Piperazine-containing sulfonamides are known for dopamine/serotonin receptor interactions, which may align with the target’s pharmacophore.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
